molecular formula C17H20N4O6S B2943268 N1-(3-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899733-31-4

N1-(3-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No. B2943268
CAS RN: 899733-31-4
M. Wt: 408.43
InChI Key: SUGFANKRULXDLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C17H20N4O6S and its molecular weight is 408.43. The purity is usually 95%.
BenchChem offers high-quality N1-(3-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Pharmacological Potential

Heterocyclic Derivatives for Pharmacological Applications

Research on heterocyclic derivatives, including oxadiazole and pyrazole, has shown significant pharmacological potential. Computational studies have led to the discovery of compounds with moderate inhibitory effects in assays related to toxicity, tumor inhibition, and antioxidant capabilities. These findings suggest a broad spectrum of potential applications in developing treatments for various conditions without focusing on drug use specifics or side effects (Faheem, 2018).

Corrosion Inhibition

Bipyrazolic Compounds for Corrosion Inhibition

The inhibitory effect of synthesized bipyrazole compounds on the corrosion of pure iron in acidic media was studied, showing that these compounds act as efficient corrosion inhibitors. This application is critical in industrial settings, offering a potential route for the use of related pyrazole derivatives in protecting metals from corrosion without delving into pharmacological effects (Chetouani et al., 2005).

Herbicidal Activity

Pyrazole Benzophenone Derivatives

A study on pyrazole benzophenone derivatives aimed at discovering new herbicides identified compounds with significant herbicidal activity against barnyard grass, more potent than existing herbicides. This suggests a potential agricultural application for pyrazole derivatives in controlling weed populations (Fu et al., 2017).

Synthesis and Characterization

Synthesis and Bioactivities of Pyrazole Derivatives

The synthesis and characterization of pyrazole derivatives have been linked to antitumor, antifungal, and antibacterial activities. This line of research opens up avenues for the development of new therapeutic agents based on pyrazole structures, focusing on their synthesis and biological activity assessment without reference to specific drug applications or side effects (Titi et al., 2020).

properties

IUPAC Name

N-(3-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O6S/c1-27-12-5-3-11(4-6-12)21-15(13-9-28(25,26)10-14(13)20-21)19-17(24)16(23)18-7-2-8-22/h3-6,22H,2,7-10H2,1H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGFANKRULXDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

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